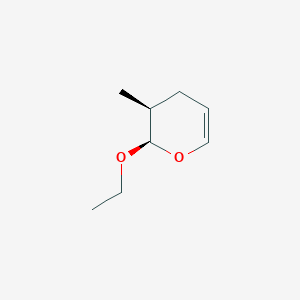
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran is a chiral compound with significant importance in organic chemistry This compound is characterized by its unique stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of starting materials such as alkenes and epoxides. The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a typical method to create the epoxide intermediate, which can then be further reacted to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes followed by purification steps to ensure the desired stereochemistry and purity. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity.
化学反应分析
Types of Reactions
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context .
相似化合物的比较
Similar Compounds
(2R,3S)-2,3-Dibromobutane: Another chiral compound with similar stereochemistry.
(2R,3S)-3-Methyloxiran-2-yl phosphonic acid: Known for its unique chemical structure and biological activity.
Uniqueness
What sets (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
60582-02-7 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
(2R,3S)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-7(2)5-4-6-10-8/h4,6-8H,3,5H2,1-2H3/t7-,8+/m0/s1 |
InChI 键 |
PGJGTFGQBVZKHG-JGVFFNPUSA-N |
手性 SMILES |
CCO[C@H]1[C@H](CC=CO1)C |
规范 SMILES |
CCOC1C(CC=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


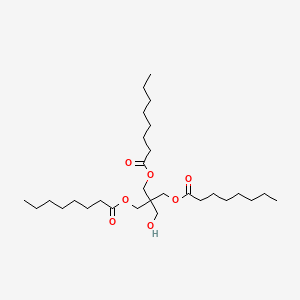
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
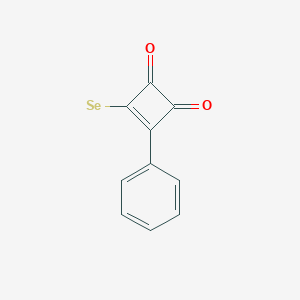
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

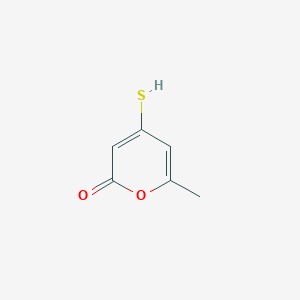
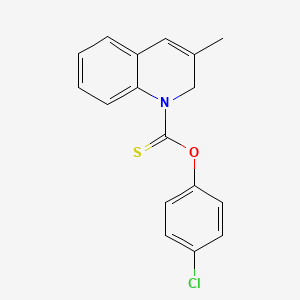
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
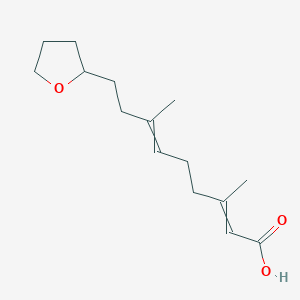
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
